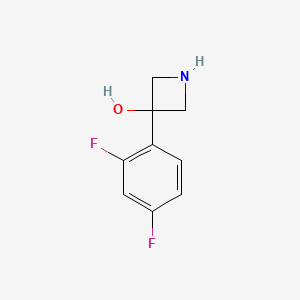

3-(2,4-Difluorophenyl)azetidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2,4-Difluorophenyl)azetidin-3-ol” is a chemical compound with the molecular formula C9H9F2NO . It has a molecular weight of 185.17 g/mol . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “3-(2,4-Difluorophenyl)azetidin-3-ol” is 1S/C9H9F2NO/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-(2,4-Difluorophenyl)azetidin-3-ol” is a powder that is typically stored at room temperature . It has a molecular weight of 185.17 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations in Medicinal Chemistry

The compound 3-(2,4-Difluorophenyl)azetidin-3-ol is a representative of functionalized β-amino acid derivatives, which are of significant interest due to their biological relevance, particularly in drug research. These compounds, including cyclic β-amino acids, have been utilized extensively for their therapeutic potential. Metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are pivotal for accessing either alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes offer selective and stereocontrolled methodologies, enhancing the versatility, robustness, and efficiency of producing compounds for medicinal chemistry applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Environmental Biodegradation of Fluorinated Compounds

In the environmental science domain, 3-(2,4-Difluorophenyl)azetidin-3-ol can be linked to studies on the microbial degradation of polyfluoroalkyl substances (PFAS), which are related due to the presence of fluorine atoms. PFAS, including compounds with perfluoroalkyl moieties, pose significant environmental risks due to their persistence and toxicological profiles. Research into the microbial degradation pathways of non-fluorinated functionalities and polyfluoroalkyl moieties has provided insights into reducing the environmental impact of these substances. This research is crucial for understanding the fate of fluorinated compounds and their potential transformation into less harmful substances through microbial action (Liu & Mejia Avendaño, 2013).

Antioxidant Activity and Potential Therapeutic Applications

The study of antioxidants and their implications in various fields, including medicine, has highlighted the importance of compounds like 3-(2,4-Difluorophenyl)azetidin-3-ol. Various analytical methods used in determining antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, are crucial for assessing the potential therapeutic applications of these compounds. This critical review of antioxidant tests underscores the significant role of compounds with antioxidant properties in health and disease management, potentially including derivatives of 3-(2,4-Difluorophenyl)azetidin-3-ol (Munteanu & Apetrei, 2021).

Wirkmechanismus

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenyl)azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKVINDLBDBCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)

![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)